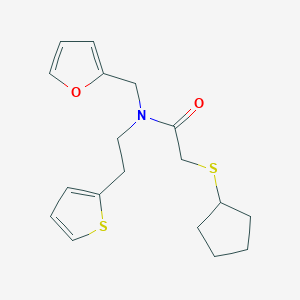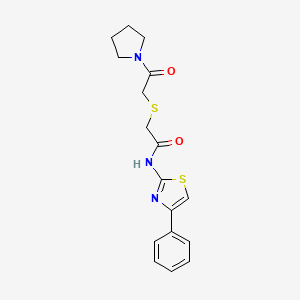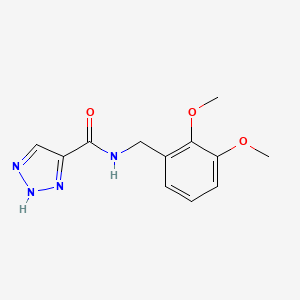![molecular formula C13H15F3N4OS B2862129 (4-methylpiperazino)[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methanone CAS No. 338400-48-9](/img/structure/B2862129.png)
(4-methylpiperazino)[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (4-methylpiperazino)[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methanone is a chemical compound with the molecular formula CHFN. It has an average mass of 273.297 Da and a monoisotopic mass of 273.145294 Da .
Molecular Structure Analysis
The molecular structure of this compound is complex, with characteristic bond angles in the three rings of N2–C4–N1, C13 –N5–N6, and C8–N4–C7 being 126.6(2), 112.1(2), and 112.7(2), respectively .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm^3, a boiling point of 329.1±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C. It has an enthalpy of vaporization of 57.2±3.0 kJ/mol and a flash point of 152.9±27.9 °C .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The compound has not been directly studied; however, its structural relatives have been synthesized and characterized, contributing to the body of knowledge on similar molecular frameworks. For instance, the synthesis and characterization of various pyrazole derivatives, including crystal structures, have provided insights into their potential applications in medicinal chemistry and material science. Such compounds are typically evaluated for their biological activities, including antifungal, antibacterial, and anticonvulsant properties, as well as their potential in creating new pharmacological agents (Cao, Dong, Shen, & Dong, 2010; Lv, Wang, Ding, Wang, Zhao, & Zuo, 2013).
Biological Activities and Potential Therapeutic Applications
Pyrazole derivatives, such as those related to the compound of interest, have been evaluated for a variety of biological activities. These activities include central nervous system depressant properties, potential as anticonvulsants, and preliminary antipsychotic effects. The structure-activity relationships of these compounds have been a focus, with specific derivatives showing promise in pharmacological applications due to their activity profiles (Butler, Wise, & Dewald, 1984). Additionally, novel syntheses of related compounds have led to the discovery of substances with significant antibacterial activity, highlighting the therapeutic potential of such chemical frameworks (Nagaraj, Srinivas, & Rao, 2018).
Chemical Properties and Analytical Techniques
Research on compounds structurally similar to (4-methylpiperazino)[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methanone often includes detailed analytical characterization, which is crucial for understanding their chemical properties and potential applications. High-performance liquid chromatography (HPLC) and other chromatographic techniques have been applied to study the retention characteristics and detectability of related compounds, contributing to the development of analytical methodologies for such chemicals (Masoud & Bueding, 1983).
Mecanismo De Acción
Target of Action
MLS000326604, also known as (4-methylpiperazino)[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methanone, is a potent, highly selective, and cell-permeable inhibitor of the glucose transporter GLUT1 . GLUT1 is a protein that facilitates the transport of glucose across the plasma membranes of mammalian cells.
Mode of Action
The compound interacts with GLUT1, inhibiting its function This interaction prevents the transporter from carrying out its role of facilitating glucose uptake into cells
Propiedades
IUPAC Name |
(4-methylpiperazin-1-yl)-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N4OS/c1-18-3-5-20(6-4-18)11(21)9-7-8-10(13(14,15)16)17-19(2)12(8)22-9/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIWOKIUAAPDES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC3=C(S2)N(N=C3C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2862048.png)
![{[(4-Methylphenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2862051.png)
amine](/img/structure/B2862052.png)

![1-methyl-3-(naphthalen-1-ylmethyl)-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![1-(1,2-dimethyl-1H-indol-3-yl)-2-((6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)ethanone](/img/structure/B2862057.png)

![3-(3,4-dimethoxyphenyl)-9-(3-morpholinopropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2862061.png)
![N-(sec-butyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2862062.png)
![1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone](/img/structure/B2862063.png)

![4-nitro-N-{2-[2-(2-pyridinyl)-1,3-thiazol-4-yl]ethyl}benzenecarboxamide](/img/structure/B2862066.png)

